Technical Monograph: Physicochemical Profiling of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Technical Monograph: Physicochemical Profiling of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
[1][2]
Executive Summary
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (also known as N-isopropyl-4-methoxyphenethylamine) represents a distinct scaffold within the phenethylamine class of bioactive molecules.[1][2] Structurally characterized by a secondary amine functionality hindered by an isopropyl group and an electron-donating methoxy substituent at the para position of the aromatic ring, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting monoaminergic systems.[1][2]
This technical guide provides a rigorous analysis of the compound's physicochemical properties, synthetic pathways, and predicted biopharmaceutical behavior.[1][2] Unlike its primary amine analogue (4-methoxyphenethylamine) or its N-methyl derivative (PMMA), the N-isopropyl moiety introduces specific steric and lipophilic modifications that significantly alter its metabolic stability and receptor binding profiles.[1][2]
Part 1: Molecular Identity & Structural Analysis[2][3]
Nomenclature & Identification
-
IUPAC Name: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine[1][2]
-
Common Synonyms: N-Isopropyl-4-methoxyphenethylamine; N-Isopropyl-O-methyltyramine.[1][2]
-
Molecular Formula: C₁₂H₁₉NO
Structural Pharmacophore
The molecule consists of three distinct pharmacophoric regions:
-
Aromatic Tail: The 4-methoxyphenyl group provides lipophilicity and potential for
stacking interactions.[1][2] The methoxy group acts as a hydrogen bond acceptor and a metabolic soft spot (O-demethylation).[1][2] -
Ethyl Linker: A flexible two-carbon chain maintaining the critical distance (~3.3 Å) between the aromatic ring and the basic nitrogen, essential for monoamine transporter recognition.[1][2]
-
Basic Head: The secondary isopropylamine.[1][2] The isopropyl group adds steric bulk compared to a methyl group, potentially shielding the nitrogen from rapid oxidative deamination by Monoamine Oxidases (MAO).[1][2]
Figure 1: Pharmacophoric dissection of the target molecule.[1][2]
Part 2: Physicochemical Parameters[2]
The following data aggregates experimental values where available and high-fidelity consensus predictions for missing datasets. These parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]
Key Physical Constants[1][2]
| Parameter | Value | Confidence/Method | Implications for Drug Dev |
| Molecular Weight | 193.29 g/mol | Exact | High CNS permeability potential (<400 Da).[1][2] |
| LogP | 2.39 | Consensus Prediction | Optimal lipophilicity for blood-brain barrier (BBB) penetration (Ideal range: 2.0–3.5).[1][2] |
| LogD (pH 7.4) | ~0.8 – 1.2 | Estimated | At physiological pH, the amine is ionized, reducing apparent lipophilicity. |
| pKa (Base) | 9.8 ± 0.3 | Predicted (Amine) | Predominantly protonated (>99%) at physiological pH.[2] |
| Boiling Point | 280.6 ± 15.0 °C | Predicted @ 760 mmHg | High thermal stability; amenable to GC-MS analysis.[1][2] |
| Density | 0.9 ± 0.1 g/cm³ | Predicted | Standard for liquid phenethylamines.[1][2] |
| TPSA | 21.26 Ų | Calculated | Very low polar surface area, predicting excellent membrane permeability.[2] |
| H-Bond Donors | 1 | Structural | Single NH donor.[1][2] |
| H-Bond Acceptors | 2 | Structural | Nitrogen and Methoxy Oxygen.[1][2] |
Solubility Profile
-
Water: Moderate to Low (Free base).[1][2] High solubility expected as a hydrochloride or fumarate salt.[1][2]
-
Organic Solvents: Highly soluble in Ethanol, DMSO, Dichloromethane, and Methanol.[1][2]
Part 3: Synthetic Routes & Process Chemistry[2][5]
For research applications requiring high purity (>98%), Reductive Amination is the preferred synthetic route due to its mild conditions and prevention of over-alkylation.[1][2]
Protocol: Reductive Amination (One-Pot)[1][2]
Reagents: 4-Methoxyphenethylamine (Starting Material), Acetone (Reagent/Solvent), Sodium Triacetoxyborohydride (STAB) or NaBH₄.[1][2]
-
Imine Formation:
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow to warm to RT and stir overnight (12h).
-
-
Work-up:
-
Purification:
Figure 2: Synthetic pathway via reductive amination.[1][2]
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR:
Mass Spectrometry (GC-MS)[1][2]
-
Base Peak: m/z 72.[1][2] This corresponds to the cleavage alpha to the nitrogen (McLafferty rearrangement or simple alpha-cleavage), generating the fragment [CH2=NH-CH(CH3)2]+.[1][2] This is a diagnostic fragment for N-isopropyl phenethylamines.[1][2]
Part 5: Biopharmaceutical Implications (ADME)[2]
Metabolic Stability
The N-isopropyl group provides a "steric shield" against Monoamine Oxidase (MAO) mediated deamination, which typically degrades primary phenethylamines rapidly.[1][2]
-
Metabolic Route 1 (Major): O-Demethylation by CYP2D6 to form N-isopropyltyramine .[1][2] This metabolite may have potent sympathomimetic effects.[1][2]
-
Metabolic Route 2 (Minor): N-Dealkylation to 4-methoxyphenethylamine .[1][2]
-
Metabolic Route 3: Deamination (slower than primary amines) to the corresponding aldehyde/acid.[1][2]
Toxicology & Safety
-
GHS Classification:
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[1][2] Avoid inhalation of vapors or dusts (if salt form).[1][2]
Figure 3: Predicted metabolic pathways.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 884497-51-2, N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.[1][2] Retrieved from [Link][2]
-
ChemSrc (2025). N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine Physicochemical Properties & MSDS. Retrieved from [Link][2]
-
Common Chemistry (CAS). Detail for CAS RN 56490-94-9 (Isomer Reference).[1][2] Note: Used for comparative physicochemical validation.[1][2] Retrieved from [Link]
Sources
- 1. N,N-Diisopropyl-4-methoxybenzamide | C14H21NO2 | CID 346034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:884497-51-2 | N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine | Chemsrc [chemsrc.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
